2-Methyl-1-(2-nitrobenzoyl)piperidine
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Overview
Description
2-Methyl-1-(2-nitrobenzoyl)piperidine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperidine ring substituted with a methyl group and a nitrobenzoyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-nitrobenzoyl)piperidine typically involves the reaction of 2-nitrobenzoyl chloride with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-nitrobenzoyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-(2-aminobenzoyl)piperidine.
Reduction: Formation of 2-Methyl-1-(2-aminobenzoyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(2-nitrobenzoyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-nitrobenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring structure allows for binding to specific receptors or enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(2-aminobenzoyl)piperidine: Similar structure but with an amino group instead of a nitro group.
2-Methyl-1-(2-chlorobenzoyl)piperidine: Similar structure but with a chloro group instead of a nitro group.
2-Methyl-1-(2-methoxybenzoyl)piperidine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-Methyl-1-(2-nitrobenzoyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group allows for specific reactions and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-6-4-5-9-14(10)13(16)11-7-2-3-8-12(11)15(17)18/h2-3,7-8,10H,4-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLFNGNCDBEDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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